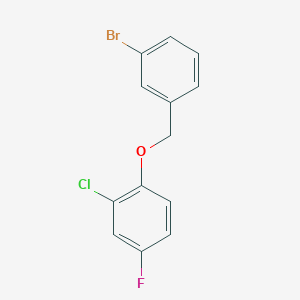

3-Bromobenzyl-(2-chloro-4-fluorophenyl)ether

Description

3-Bromobenzyl-(2-chloro-4-fluorophenyl)ether is a halogenated aromatic ether with the molecular formula C₁₃H₉BrClFO and a molecular weight of 344.6 g/mol. Its structure comprises a brominated benzyl group linked via an ether bond to a phenyl ring substituted with chlorine (at position 2) and fluorine (at position 4).

Properties

IUPAC Name |

1-[(3-bromophenyl)methoxy]-2-chloro-4-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClFO/c14-10-3-1-2-9(6-10)8-17-13-5-4-11(16)7-12(13)15/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLOBCOUOBMIPMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromobenzyl-(2-chloro-4-fluorophenyl)ether typically involves the reaction of 3-bromobenzyl alcohol with 2-chloro-4-fluorophenol in the presence of a suitable base and a dehydrating agent. The reaction can be carried out under reflux conditions to facilitate the formation of the ether bond. Common bases used in this reaction include potassium carbonate or sodium hydroxide, while dehydrating agents such as thionyl chloride or phosphorus oxychloride can be employed to remove water formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of 3-Bromobenzyl-(2-chloro-4-fluorophenyl)ether may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper complexes can be used to promote the etherification reaction. Additionally, solvent selection is crucial to optimize the reaction conditions and minimize by-product formation.

Chemical Reactions Analysis

Types of Reactions

3-Bromobenzyl-(2-chloro-4-fluorophenyl)ether can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom on the benzyl group can be replaced by nucleophiles such as amines or thiols.

Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, where the chlorine and fluorine substituents influence the reactivity and regioselectivity of the reaction.

Oxidation: The ether linkage can be oxidized to form corresponding carbonyl compounds under strong oxidizing conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid can be employed, often requiring elevated temperatures.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzyl derivatives.

Electrophilic Aromatic Substitution: Products include nitro or sulfonated derivatives of the phenyl ring.

Oxidation: Products include benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Bromobenzyl-(2-chloro-4-fluorophenyl)ether has been investigated for its potential biological activities:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity .

- Anticancer Properties : Preliminary research suggests that derivatives of this compound may possess anticancer activities, potentially through mechanisms such as apoptosis induction in cancer cells .

Pharmaceutical Development

Due to its structural characteristics, 3-Bromobenzyl-(2-chloro-4-fluorophenyl)ether serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its halogenated nature allows for modifications that can enhance pharmacological properties .

Materials Science

In materials science, this compound is explored for its potential use in developing specialty chemicals and materials with specific properties, such as enhanced thermal stability and chemical resistance .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of 3-Bromobenzyl-(2-chloro-4-fluorophenyl)ether against standard bacterial strains. Results showed effective inhibition at concentrations ranging from 0.25 to 4 µg/mL, outperforming standard antibiotics like Ciprofloxacin .

Case Study 2: Drug Development

Research conducted at Osaka University highlighted the compound's role as an intermediate for synthesizing novel therapeutic agents targeting specific biological pathways. The findings emphasized its potential in developing new drugs with improved efficacy against resistant bacterial strains .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer activities | Effective against various bacterial strains |

| Pharmaceutical Development | Intermediate for drug synthesis | Potential for novel therapeutic agents |

| Materials Science | Development of specialty chemicals | Enhanced thermal stability |

Mechanism of Action

The mechanism of action of 3-Bromobenzyl-(2-chloro-4-fluorophenyl)ether depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological studies, it may interact with specific molecular targets such as enzymes or receptors, influencing their activity through binding interactions or covalent modifications.

Comparison with Similar Compounds

2-Bromobenzyl-(3-chloro-4-fluorophenyl)ether

- Molecular formula : C₁₃H₉BrClFO (identical to the target compound).

- Key difference : Bromine at position 2 on the benzyl group and chlorine/fluorine at positions 3/4 on the phenyl ring.

4-Bromobenzyl-(3-chlorophenyl)ether (CAS 1274695-52-1)

- Molecular formula : C₁₃H₁₀BrClO.

- Key difference : Bromine at position 4 on the benzyl group and chlorine at position 3 on the phenyl ring; lacks fluorine.

- Impact : Absence of fluorine reduces electronegativity and dipole moments, possibly lowering solubility in polar solvents .

Substituent Modifications

4-Chlorophenyl 2-bromoethyl ether (CAS 2033-76-3)

3-Bromodiphenyl ether (BDE-2)

- Molecular formula : C₁₂H₉BrO.

- Key difference : A single bromine on a diphenyl ether backbone; lacks chlorine and fluorine.

- Impact : Simpler halogenation profile may result in lower environmental persistence compared to polyhalogenated analogs .

Functional Group Additions

3-BROMOBENZYL-(4-TERT-BUTYLPHENYL)ETHER

- Molecular formula : C₁₇H₁₉BrO.

- Key difference : Incorporates a bulky tert-butyl group on the phenyl ring.

- Impact: Increased lipophilicity enhances solubility in non-polar solvents but may reduce crystallinity .

3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-ethylpropyl ether (CAS 80843-98-7)

- Molecular formula : C₂₄H₂₄BrClO₂.

- Key difference: Extended alkyl chain (ethylpropyl group) and additional phenoxy substituent.

- Impact : Higher molecular weight (459.8 g/mol) likely increases melting point and thermal stability .

Physical-Chemical Properties

Biological Activity

3-Bromobenzyl-(2-chloro-4-fluorophenyl)ether is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

The compound features a bromobenzyl group and a chloro-fluorophenyl ether moiety, which contribute to its unique reactivity and biological properties. The presence of halogen atoms (bromine, chlorine, and fluorine) can enhance lipophilicity and influence interactions with biological targets.

The biological activity of 3-Bromobenzyl-(2-chloro-4-fluorophenyl)ether is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanisms include:

- Electrophilic Aromatic Substitution : The bromobenzyl group can engage in electrophilic reactions, facilitating interactions with nucleophiles in biological systems.

- Modulation of Biological Pathways : The compound may influence signaling pathways by interacting with specific receptors or enzymes, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.

Biological Activity

Research has indicated several potential biological activities associated with 3-Bromobenzyl-(2-chloro-4-fluorophenyl)ether:

- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it may inhibit the growth of Bcl-2-expressing human cancer cells, a mechanism linked to apoptosis induction.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Research Findings

A summary of notable research findings related to 3-Bromobenzyl-(2-chloro-4-fluorophenyl)ether is presented in the table below:

Case Studies

- Anticancer Activity : A study demonstrated that 3-Bromobenzyl-(2-chloro-4-fluorophenyl)ether exhibited selective cytotoxicity against Bcl-2-positive cancer cell lines. The compound's ability to disrupt the Bcl-2/Bim interaction was highlighted as a key mechanism behind its anticancer effects.

- Inflammation Modulation : Another investigation focused on the compound's role in reducing inflammatory markers in vitro. Treatment with varying concentrations resulted in decreased levels of IL-6 and COX-2, suggesting potential applications in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.